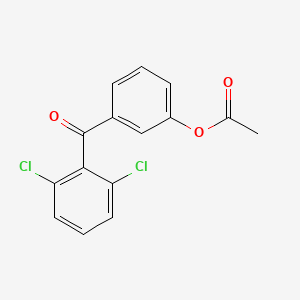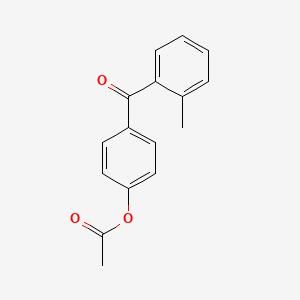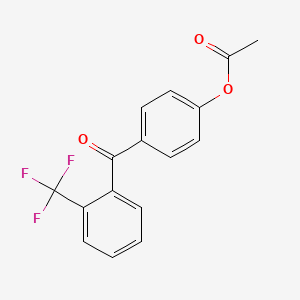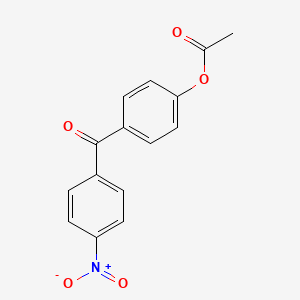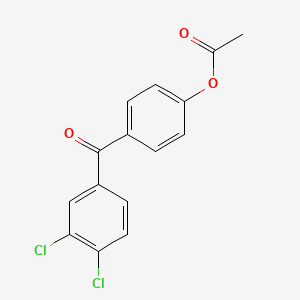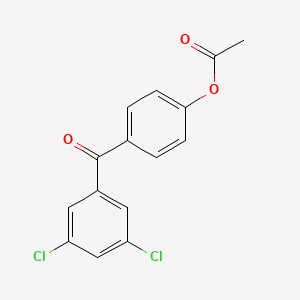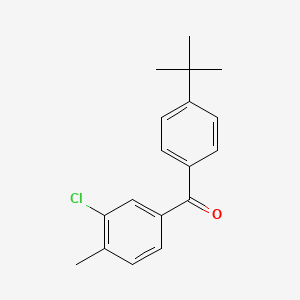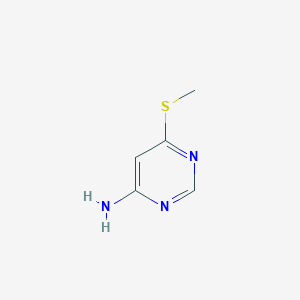
6-(Methylsulfanyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Methylsulfanyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C5H7N3S . It contains a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .
Synthesis Analysis
The synthesis of this compound involves the reaction of (2-methylsulfanyl)pyrimidin-4-ylamine with the 5-(methoxyvinylidene) derivative of Meldrum’s acid. The mixture is refluxed at 85°C for 1 hour to reach reaction completion .Molecular Structure Analysis
The molecular structure of “6-(Methylsulfanyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidine ring with a methylsulfanyl group attached to it . The S1···O1 distance [2.534 (2) Å] and the O1···S1—C1 angle [177.5 (1)°] are consistent with the existence of the intramolecular attractive interaction .Applications De Recherche Scientifique
1. Chemical Structure and Bonding
6-(Methylsulfanyl)pyrimidin-4-amine has been studied for its chemical structure and bonding characteristics. Huang et al. (2009) investigated its reaction with Meldrum’s acid derivative and found it formed a bicyclic 4H-pyrimido[1,6-a]pyrimidine system, with all non-H atoms being coplanar. This study provides insights into the molecule's structural features and bonding distributions (Huang et al., 2009).
2. Polymorphism in Derivatives
Glidewell et al. (2003) explored the polymorphism in derivatives of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, revealing two polymorphic forms with distinct hydrogen bonding patterns. This research is crucial for understanding the polymorphic behavior in pyrimidine derivatives, which can impact their physical properties and potential applications (Glidewell et al., 2003).
3. Synthesis of Biologically Relevant Compounds
Klečka et al. (2015) developed a synthesis method for biologically relevant pyrrolo[2,3-d]pyrimidin-4-amines and pyrimidin-4-ones, starting from 4-methylsulfanylpyrimidine. Their method involved C-H borylations and Suzuki cross-coupling reactions, showcasing the compound's versatility in synthesizing biologically significant molecules (Klečka et al., 2015).
4. Chemoselective Reactions
Baiazitov et al. (2013) described chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, highlighting the selective displacement of chloride and sulfone groups. This study contributes to understanding the selective reactions of pyrimidine derivatives in organic synthesis (Baiazitov et al., 2013).
5. Nucleophilic Displacement Reactions
Kikelj et al. (2010) explored the nucleophilic displacement of a methylsulfanyl group on pyrimidinones, demonstrating the transformation into methylsulfonyl groups and subsequent amino group introductions. This research offers valuable insights into the chemical transformations of methylsulfanyl groups in pyrimidine compounds (Kikelj et al., 2010).
Orientations Futures
The future directions for “6-(Methylsulfanyl)pyrimidin-4-amine” could involve further exploration of its potential biological activities and applications. Pyrimidine derivatives have been known to exhibit various biological activities, which could be further explored in the context of "6-(Methylsulfanyl)pyrimidin-4-amine" .
Propriétés
IUPAC Name |
6-methylsulfanylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPARTFFNQLVSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285854 |
Source


|
| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfanyl)pyrimidin-4-amine | |
CAS RN |
2038-32-6 |
Source


|
| Record name | NSC43014 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


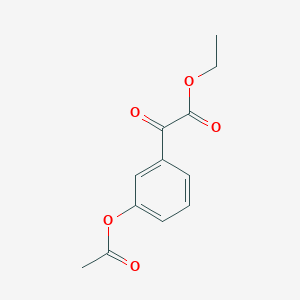
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)
![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)
